molecular formula C9H8BrClO2S B13905884 1-(4-Bromophenyl)cyclopropanesulfonyl chloride

1-(4-Bromophenyl)cyclopropanesulfonyl chloride

Cat. No.: B13905884
M. Wt: 295.58 g/mol
InChI Key: LCHQOVSLHAQVDQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopropanesulfonyl chloride is an organic compound with the molecular formula C9H8BrClO2S It is a derivative of cyclopropane, featuring a bromophenyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)cyclopropanesulfonyl chloride typically involves the reaction of 1-(4-bromophenyl)cyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{1-(4-Bromophenyl)cyclopropane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)cyclopropanesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form 1-(4-bromophenyl)cyclopropanesulfonic acid or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

1-(4-Bromophenyl)cyclopropanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclopropanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, making it a useful intermediate in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)cyclopropanesulfonyl chloride
  • 1-(4-Methylphenyl)cyclopropanesulfonyl chloride
  • 1-(4-Nitrophenyl)cyclopropanesulfonyl chloride

Uniqueness

1-(4-Bromophenyl)cyclopropanesulfonyl chloride is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and properties. The bromine atom can participate in additional reactions, such as halogen exchange or cross-coupling reactions, providing further versatility in synthetic applications.

Properties

Molecular Formula

C9H8BrClO2S

Molecular Weight

295.58 g/mol

IUPAC Name

1-(4-bromophenyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H8BrClO2S/c10-8-3-1-7(2-4-8)9(5-6-9)14(11,12)13/h1-4H,5-6H2

InChI Key

LCHQOVSLHAQVDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)S(=O)(=O)Cl

Origin of Product

United States

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